B1575662 Tricholongin BI

Tricholongin BI

Cat. No.: B1575662
Attention: For research use only. Not for human or veterinary use.
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Description

This compound was included in a recent in vitro screening study alongside other AMPs, such as Novispirin T7, Caerin 1.1, and Dhvar4, to evaluate growth inhibition efficacy against S. citri .

Tricholongin BI likely shares structural and functional features common to AMPs, such as amphipathic α-helical conformations or β-sheet motifs, which enable membrane disruption in target pathogens. However, its exact mechanism of action, stability, and pharmacokinetic properties remain underexplored in the provided evidence.

Properties

bioactivity

Antibacterial, Antifungal

sequence

AGFAAQAAASLAPVAAQQL

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison based on available

Table 1: Comparative Analysis of Tricholongin BI and Similar AMPs

Compound Target Pathogen Efficacy (vs. Control) Mechanism of Action Key Study Findings Reference
This compound Spiroplasma citri Not explicitly reported Presumed membrane disruption Included in screening; no quantitative data
Novispirin T7 Spiroplasma citri Comparable to tetracycline Disrupts bacterial membranes High efficacy in liquid assay
Caerin 1.1 Spiroplasma citri Comparable to tetracycline Pore formation in membranes Synergistic with other AMPs
Dhvar4 Spiroplasma citri Not reported Electrostatic interactions Tested but efficacy unspecified

Key Observations :

Structural Similarities: this compound may share α-helical structures with Caerin 1.1, a well-characterized AMP from frog secretions. Such structures enhance membrane permeability in gram-negative bacteria . Novispirin T7, a synthetic AMP, leverages β-sheet motifs for rigidity and target specificity, a feature that may differ from this compound .

Functional Divergence: While Novispirin T7 and Caerin 1.1 demonstrated clear efficacy against S. citri, this compound’s performance remains ambiguous, possibly due to lower potency or methodological limitations in the screening assay . Dhvar4, another tested AMP, lacks reported data, highlighting inconsistencies in quantitative reporting across studies .

Mechanistic Nuances :

  • Caerin 1.1’s pore-forming activity is temperature-dependent and synergizes with other AMPs, whereas this compound’s mechanism is unverified but hypothesized to involve similar membrane-targeting pathways .

Research Findings and Limitations

  • In Vitro Screening : The liquid assay method used for this compound’s evaluation prioritized rapid qualitative analysis but may lack sensitivity for dose-response quantification . This contrasts with chromatographic or mass spectrometry-based approaches recommended for precise AMP characterization .
  • Data Gaps: No peer-reviewed studies explicitly detailing this compound’s structure-activity relationship (SAR), toxicity, or in vivo efficacy were identified in the provided evidence.
  • Regulatory Considerations: Comparative assessments of biosimilars (e.g., monoclonal antibodies) emphasize the need for stability, formulation compatibility, and mechanistic validation . Applying these standards to AMPs like this compound would require rigorous pharmacokinetic and safety profiling.

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